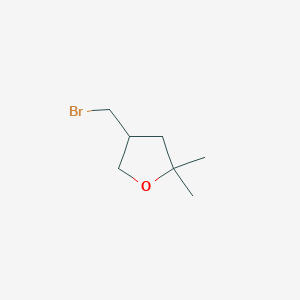
4-(bromomethyl)-2,2-dimethyloxolane
描述
4-(Bromomethyl)-2,2-dimethyloxolane (BMDMO) is an organobromine compound that has a variety of applications in scientific research. BMDMO is a colorless liquid at room temperature, and is a useful reagent in organic synthesis. It is used in the synthesis of other organobromines, as well as in the preparation of polymers, polyols, and other polymeric materials. It is also used as a catalyst in the preparation of polymers and other polymeric materials. BMDMO has been studied extensively for its potential applications in biochemistry, physiology, and other areas of scientific research.
科学研究应用
4-(bromomethyl)-2,2-dimethyloxolane has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in the preparation of polymers and other polymeric materials, and as a reagent in biochemistry and physiology. This compound is also used in the synthesis of other organobromines, such as 1,3-dibromo-2-methylbutane. This compound has also been used in the synthesis of polyols, polymers, and other polymeric materials. This compound has also been used in the preparation of pharmaceuticals, such as the anti-malarial drug chloroquine.
作用机制
4-(bromomethyl)-2,2-dimethyloxolane is an organobromine compound, and its mechanism of action is based on its ability to form bromine-containing molecules. This compound is able to form bromine-containing molecules by reacting with other molecules, such as alcohols, aldehydes, and ketones. This compound is also able to form bromine-containing molecules by reacting with other organobromines, such as 1,3-dibromo-2-methylbutane. The formation of bromine-containing molecules is important for the synthesis of other organobromines, as well as for the preparation of polymers and other polymeric materials.
Biochemical and Physiological Effects
This compound has been studied extensively for its potential applications in biochemistry and physiology. This compound has been found to be an effective inhibitor of the enzyme cyclooxygenase, which is involved in the production of prostaglandins. This compound has also been found to be an effective inhibitor of the enzyme phospholipase A2, which is involved in the production of arachidonic acid. This compound has also been found to be an effective inhibitor of the enzyme lipoxygenase, which is involved in the production of leukotrienes. This compound has also been found to be an effective inhibitor of the enzyme 5-lipoxygenase, which is involved in the production of leukotrienes.
实验室实验的优点和局限性
4-(bromomethyl)-2,2-dimethyloxolane has a number of advantages and limitations when used in lab experiments. One of the advantages of this compound is that it is relatively easy to synthesize, and is relatively inexpensive compared to other organobromines. Additionally, this compound is a colorless liquid at room temperature, which makes it easier to handle and store. One of the limitations of this compound is that it has a relatively low solubility in water, which can make it difficult to use in aqueous solutions. Additionally, this compound is a strong oxidizing agent, and can be corrosive to some materials.
未来方向
There are a number of potential future directions for 4-(bromomethyl)-2,2-dimethyloxolane research. One potential future direction is to explore the potential applications of this compound in the synthesis of other organobromines, as well as in the preparation of polymers and other polymeric materials. Additionally, further research into the biochemical and physiological effects of this compound could lead to the development of new pharmaceuticals. Additionally, further research into the mechanism of action of this compound could lead to the development of new catalysts and reagents. Finally, further research into the advantages and limitations of this compound could lead to the development of new methods for using this compound in lab experiments.
属性
IUPAC Name |
4-(bromomethyl)-2,2-dimethyloxolane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO/c1-7(2)3-6(4-8)5-9-7/h6H,3-5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPGGASGEXWOMRA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CO1)CBr)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


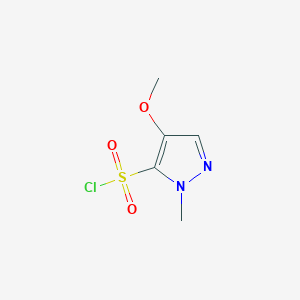

![2-bromo-2-methyl-N-[4-(trifluoromethoxy)phenyl]propanamide](/img/structure/B6599770.png)
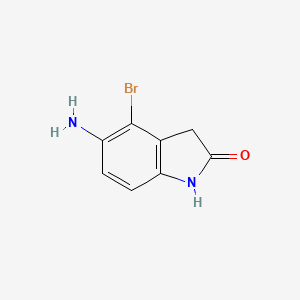
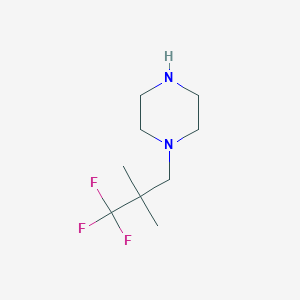
![methyl[(2,2,3,3-tetramethylcyclopropyl)methyl]amine hydrochloride](/img/structure/B6599784.png)

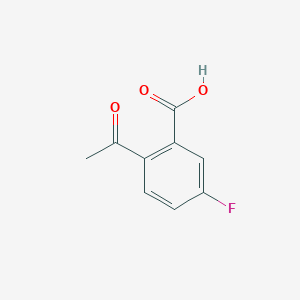

![(2E)-3-[(1R,2R)-2-methylcyclopropyl]prop-2-enoic acid](/img/structure/B6599827.png)

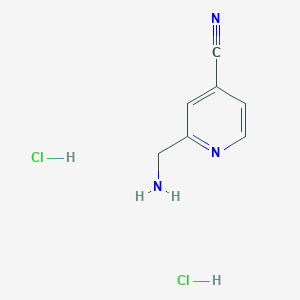
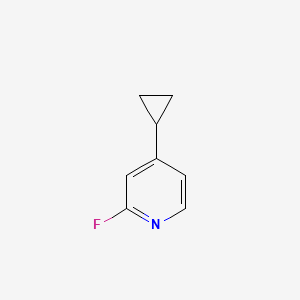
![2-[(3R)-pyrrolidin-3-yl]propan-2-ol hydrochloride](/img/structure/B6599864.png)